
1-(4-硝基苯基)丙-2-炔-1-醇
描述
1-(4-Nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a propynyl alcohol moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
科学研究应用
1-(4-Nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of 1-(4-Nitrophenyl)prop-2-yn-1-ol often involves the same synthetic route as laboratory preparation but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: 4-aminophenylprop-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .
相似化合物的比较
1-(4-Nitrophenyl)prop-2-yn-1-amine: Similar structure but with an amino group instead of a hydroxyl group.
1-(4-Nitrophenyl)prop-2-yn-1-yl acetate: An ester derivative of the compound.
1-(4-Nitrophenyl)prop-2-yn-1-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 1-(4-Nitrophenyl)prop-2-yn-1-ol is unique due to its combination of a nitrophenyl group and a propynyl alcohol moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1-(4-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUTVNAUVBKDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999975 | |
| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-73-2 | |
| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?
A1: 1-(4-Nitrophenyl)prop-2-yn-1-ol itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes 1-(4-nitrophenyl)prop-2-yn-1-ol into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].
Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?
A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:
- Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].
- Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].
- Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


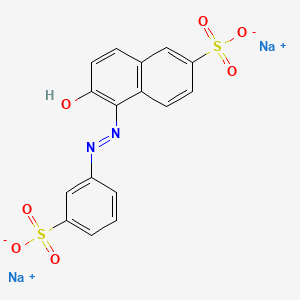

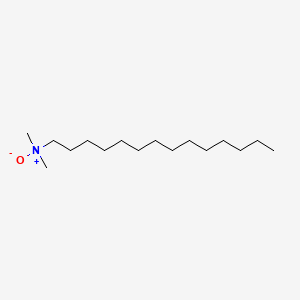
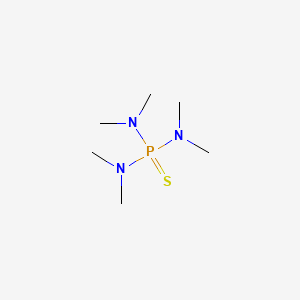
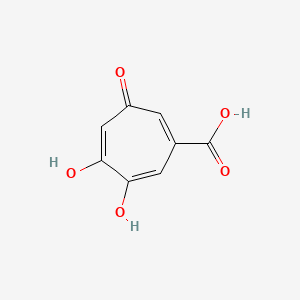
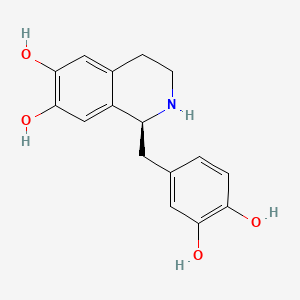
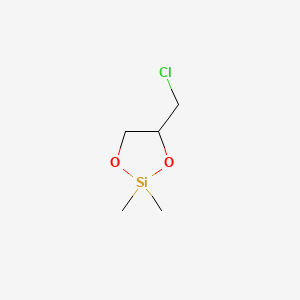
![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)
![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)
![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)
![2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B1201608.png)
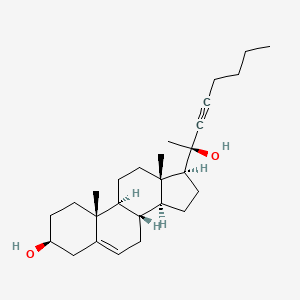
![Dibenz[b,f]oxepin](/img/structure/B1201610.png)

